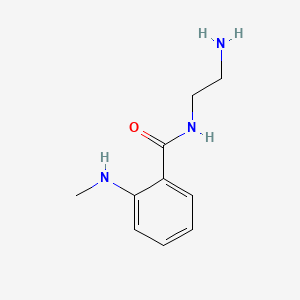![molecular formula C36H34Cl2NiO6S4-4 B599684 Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel CAS No. 139562-87-1](/img/structure/B599684.png)
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel is a complex organometallic compound It is characterized by the presence of nickel coordinated with two dithiolene ligands, each containing a chlorophenyl and a methoxyethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel typically involves the reaction of nickel salts with dithiolene ligands. One common method involves the use of nickel(II) chloride and the corresponding dithiolene ligand in a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the nickel center.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) species, while reduction could produce nickel(I) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of nickel-dithiolene complexes.
Biology: Research is ongoing to explore its potential as a catalyst in biological systems.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound’s unique electronic properties make it a candidate for use in electronic devices and materials science.
Mecanismo De Acción
The mechanism by which Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel exerts its effects involves coordination chemistry and electron transfer processes. The nickel center can undergo redox reactions, facilitating electron transfer in catalytic processes. The dithiolene ligands play a crucial role in stabilizing the nickel center and modulating its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
Bis(dithiolene)nickel complexes: These compounds share a similar coordination environment around the nickel center but may have different substituents on the dithiolene ligands.
Nickel(II) complexes with other ligands: These include nickel complexes with ligands such as bipyridine, phenanthroline, and porphyrins.
Uniqueness
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel is unique due to the specific combination of chlorophenyl and methoxyethoxyphenyl groups on the dithiolene ligands
Propiedades
IUPAC Name |
(Z)-1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethene-1,2-dithiolate;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H19ClO3S2.Ni/c2*1-20-9-10-22-15-8-7-12(11-16(15)21-2)17(23)18(24)13-5-3-4-6-14(13)19;/h2*3-8,11,23-24H,9-10H2,1-2H3;/p-4/b2*18-17-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTPXTCVYMLRAX-PTZSQULPSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2Cl)[S-])[S-])OC.COCCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2Cl)[S-])[S-])OC.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=C(C=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2Cl)/[S-])OC.COCCOC1=C(C=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2Cl)/[S-])OC.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2NiO6S4-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
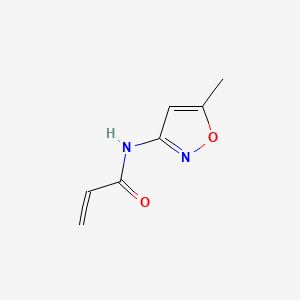
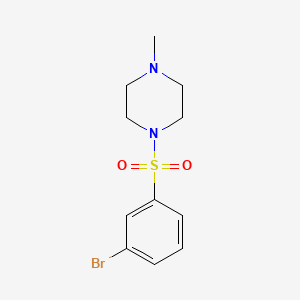


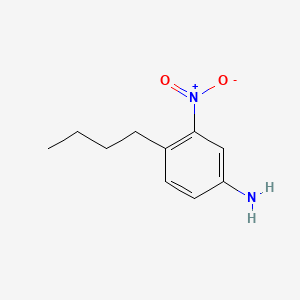
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)
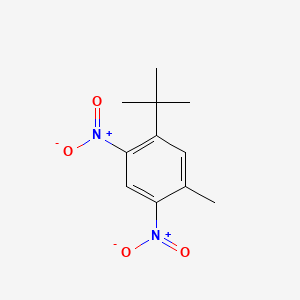
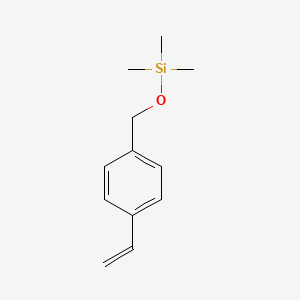
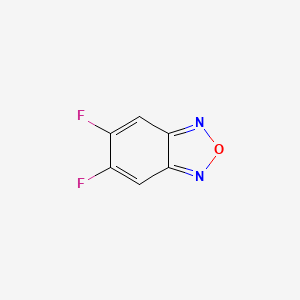
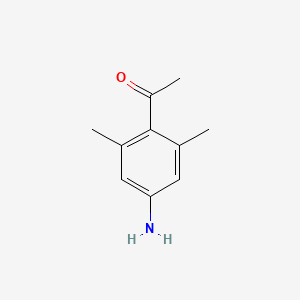
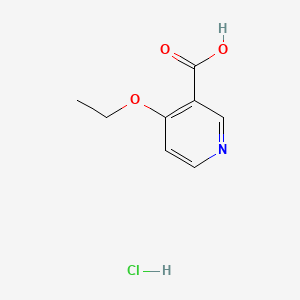
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
